6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core. The chlorination step is then carried out using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, leading to the formation of 6-substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various 6-substituted derivatives, which can exhibit different biological activities depending on the nature of the substituent .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[3,4-d]pyrimidine family with similar biological activities.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A closely related compound with a chloromethyl group at the 6-position.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A derivative with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core, exhibiting potent CDK2 inhibitory activity.
Uniqueness
6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs and its potential for further functionalization make it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBKCICUWBZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278519 | |
Record name | 6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-96-7 | |
Record name | NSC7869 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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